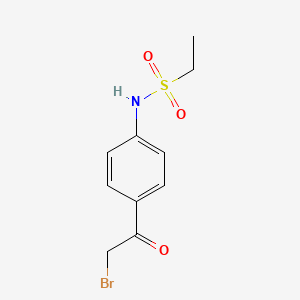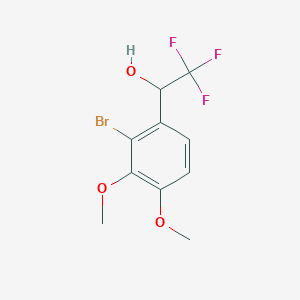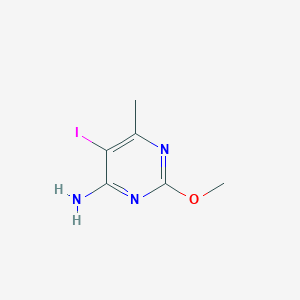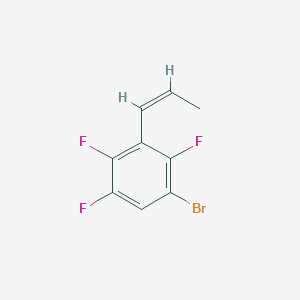
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family.
Vorbereitungsmethoden
The synthesis of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
9,10-Anthracenedione: A simpler anthraquinone with diverse applications in dye production.
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Another derivative with potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89701-82-6 |
|---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1,3,4,5-tetramethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O6/c1-9-17(23-3)13-14(19(25-5)18(9)24-4)16(21)12-10(15(13)20)7-6-8-11(12)22-2/h6-8H,1-5H3 |
InChI-Schlüssel |
PLYXMDNSZXQBKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)







![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
